molecular formula C10H10ClN3 B12882146 Benzenamine, 3-(4-chloro-1-methyl-1H-pyrazol-5-yl)- CAS No. 573712-02-4

Benzenamine, 3-(4-chloro-1-methyl-1H-pyrazol-5-yl)-

Cat. No.: B12882146
CAS No.: 573712-02-4
M. Wt: 207.66 g/mol
InChI Key: DHFXBEQIXXMTRJ-UHFFFAOYSA-N
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Description

3-(4-chloro-1-methyl-1H-pyrazol-5-yl)aniline is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a chloro group at the 4-position and a methyl group at the 1-position of the pyrazole ring, along with an aniline moiety at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chloro-1-methyl-1H-pyrazol-5-yl)aniline typically involves the following steps:

Industrial Production Methods

Industrial production of 3-(4-chloro-1-methyl-1H-pyrazol-5-yl)aniline may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-chloro-1-methyl-1H-pyrazol-5-yl)aniline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Aniline in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole N-oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 3-(4-chloro-1-methyl-1H-pyrazol-5-yl)aniline involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-chloro-1-methyl-1H-pyrazol-5-yl)aniline is unique due to the presence of the chloro group, which can influence its reactivity and biological activity. The chloro group can enhance the compound’s lipophilicity and ability to interact with hydrophobic pockets in enzymes and receptors .

Properties

CAS No.

573712-02-4

Molecular Formula

C10H10ClN3

Molecular Weight

207.66 g/mol

IUPAC Name

3-(4-chloro-2-methylpyrazol-3-yl)aniline

InChI

InChI=1S/C10H10ClN3/c1-14-10(9(11)6-13-14)7-3-2-4-8(12)5-7/h2-6H,12H2,1H3

InChI Key

DHFXBEQIXXMTRJ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)Cl)C2=CC(=CC=C2)N

Origin of Product

United States

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